molecular formula C10H10N2O4 B123122 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 28888-44-0

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No. B123122
CAS RN: 28888-44-0
M. Wt: 222.2 g/mol
InChI Key: KWNQIIMVPSMYEM-UHFFFAOYSA-N
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Description

The compound 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been studied for its potential as a tyrosine kinase inhibitor, particularly in the context of inhibiting the epidermal growth factor receptor (EGFR). The structure-activity relationship of its analogues indicates a steep curve, with some derivatives showing significantly enhanced inhibitory activity .

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored in various studies. For instance, 6-nitroquinazoline-2,4(1H,3H)-dione was synthesized using a two-step method with good yields, demonstrating the feasibility of synthesizing quinazoline derivatives with specific functional groups . Another study reported the synthesis of 7,8-dihydroquinazolin-5(6H)-ones through the reaction of sym-2-dimethylaminomethylene-1,3-diones with guanidine, showcasing the versatility of quinazoline synthesis . Additionally, 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline, further expanding the synthetic methods available for quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD), IR, and NMR spectroscopy have been employed to determine the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of hydrogen bonding in the crystal packing . Similarly, the structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline was analyzed, showing that molecules form base-paired N-H...N hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The azo-coupling reaction has been used to produce 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione 1-[2-(quinolin-8-yl)hydrazone], demonstrating the reactivity of the quinazoline ring . Additionally, the Skraup reaction followed by a series of demethylations, oxidative bromination, amination, and debromination has been used to synthesize 7-alkylamino-2-methylquinoline-5,8-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives have been studied to some extent. For example, the pKa value of a hydrazone derivative of quinazoline was determined to be relatively high at 10.0, indicating its basic nature . The solvate formation and hydrogen bonding capabilities of quinazoline derivatives have also been explored, as seen in the methanol solvate of 4-amino-2-chloro-6,7-dimethoxyquinazoline .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis Techniques : 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione has been efficiently synthesized using cesium carbonate as a catalyst, showing its key role in the synthesis of drugs like Prazosin, Bunazosin, and Doxazosin (Patil, Tambade, Jagtap, & Bhanage, 2008).
  • Green Chemistry Applications : A solvent-free synthesis method involving carbon dioxide and a basic ionic liquid as a catalyst has been developed for this compound, highlighting its application in sustainable chemistry (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Chemical Reactions and Modifications

  • Alkylation Reactions : Research demonstrates the successful alkylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, yielding various dialkylated and monoalkylated products, which is significant for chemical modifications (Reisch, Iding, & Usifoh, 1993; 1994).

Catalyst Development and Optimization

  • Catalyst Efficiency : Studies have shown the use of amine-functionalized MCM-41 as an efficient, heterogeneous, and recyclable catalyst for synthesizing various quinazoline-2,4(1H,3H)-dione derivatives, including 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (Nale, Rana, Parida, & Bhanage, 2014).

Novel Derivative Synthesis

Medicinal Chemistry Applications

  • Antitumor Agents : A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones demonstrates the potential antitumor activity of these compounds (Al-Romaizan, Ahmed, & Elfeky, 2019).

Pharmacological Research

  • Role in Drug Synthesis : The compound has been used in the improved synthesis of Alfuzosin Hydrochloride, indicating its importance in pharmacological research (Song Hong-rui, 2010).

Safety And Hazards

“6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione” is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6,7-dimethoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNQIIMVPSMYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046100
Record name 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
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Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

CAS RN

28888-44-0
Record name 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione
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Record name 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
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Record name 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
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Record name 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Record name 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE
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Synthesis routes and methods

Procedure details

21 g of 2-Amino-4,5-dimethoxy benzoic acid was dissolved in 40 ml of tetrahydrofuran and 40 ml of water. To this solution 10 ml of conc. hydrochloric acid and 11.6 g of potassium cyanide were added. It was left to stand overnight and 50 g of sodium hydroxide was added. After stirring for 2 hours, the resulting precipitate was isolated by filtration. The precipitate was dissolved in 1000 ml of water and acidified with 50% sulfuric acid. The resulting crystal was isolated by filtration and 13.0 g of the desired compound was obtained. m.p. 320° C. (decomp).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
B Kuran, M Krawiecka, J Kossakowski, Ł Pindel… - Acta Pol. Pharm, 2012 - ptfarm.pl
1Department of Medical Chemistry, Medical University of Warsaw, 3 Oczki St., 02-007 Warszawa, Poland 2Department of Medical Microbiology, Medical University of Warsaw, 5 Cha≥ …
Number of citations: 6 ptfarm.pl
H Akgun, D Us Yilmaz, R Cetin Atalay… - Letters in Drug Design …, 2016 - ingentaconnect.com
A series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline- 2,4(1H,3H)-dione derivatives (7-34) were synthesized and their structures were elucidated on …
Number of citations: 13 www.ingentaconnect.com
MS Miranda, MAR Matos, VMF Morais… - Journal of Chemical & …, 2011 - ACS Publications
In this paper we report the standard (p = 0.1 MPa) molar enthalpy of formation of quinazoline-2,4(1H,3H)-dione, in the gaseous phase, at T = 298.15 K, which was derived from a …
Number of citations: 12 pubs.acs.org
T Mizuno, M Mihara, T Nakai, T Iwai, T Ito - Synthesis, 2007 - thieme-connect.com
An ideal reaction system, which is aimed at sustainable chemistry, was developed. Under solvent-free conditions, quinazoline-2, 4 (1H, 3H)-diones were obtained in good to excellent …
Number of citations: 53 www.thieme-connect.com
YP Patil, PJ Tambade, KM Deshmukh, BM Bhanage - Catalysis Today, 2009 - Elsevier
A green protocol for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([…
Number of citations: 89 www.sciencedirect.com
D Gheidari, M Mehrdad, S Maleki - Applied Organometallic …, 2022 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐dione is a significant class of N‐fused heterocyclic with a wide range of biological functions, including anti‐HIV, anticancer, antifungal, antibacterial, …
Number of citations: 9 onlinelibrary.wiley.com
YP Patil, PJ Tambade, SR Jagtap… - … Chemistry Letters and …, 2008 - Taylor & Francis
An efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using catalytic amount of cesium carbonate has been …
Number of citations: 76 www.tandfonline.com
J Reisch, M Iding, CO Usifoh - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐dione (1) was reacted with 1,4‐dibromo‐2‐methylbut‐2‐ene (2) to give two dialkylated products and two monoalkylated products. The reaction of 6,7‐…
Number of citations: 5 onlinelibrary.wiley.com
DB Nale, S Rana, K Parida… - Catalysis Science & …, 2014 - pubs.rsc.org
A simple covalently linked amine functionalized MCM-41 compound was investigated using mesoporous catalytic protocols as a highly efficient, heterogeneous and recyclable catalyst …
Number of citations: 50 pubs.rsc.org
Y Zhao, B Yu, Z Yang, H Zhang, L Hao… - Angewandte Chemie …, 2014 - Wiley Online Library
The chemical fixation of CO 2 under mild reaction conditions is of significance from a sustainable chemistry viewpoint. Herein a CO 2 ‐reactive protic ionic liquid (PIL), [HDBU + ][TFE − ], …
Number of citations: 224 onlinelibrary.wiley.com

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